molecular formula C10H20N2O B1463260 1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone CAS No. 893750-65-7

1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone

Cat. No. B1463260
M. Wt: 184.28 g/mol
InChI Key: QHCANGFDOHUVAH-UHFFFAOYSA-N
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Description

“1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as “tert-Butyl 4-[(methylamino)methyl]-1-piperidinecarboxylate” and has a molecular weight of 228.33 .


Molecular Structure Analysis

The molecular structure of “1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone” can be represented by the SMILES string and InChI key provided in the description .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.33 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The physical form of the compound is liquid .

Scientific Research Applications

Applications in Organic Synthesis

One prominent application of derivatives similar to 1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone is in the synthesis of N-heterocycles. Chiral sulfinamides, particularly tert-butanesulfinamide, have been utilized in the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for the structural motif of many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Science and Pollution Control

In environmental science, studies have shown the effectiveness of cold plasma reactors in decomposing methyl tert-butyl ether (MTBE), a compound structurally related to 1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone. This process, which involves adding hydrogen, demonstrates an alternative method for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).

Material Science and Fuel Additives

Research on polymer membranes for the purification of fuel oxygenated additives, such as MTBE, highlights the relevance of these compounds in improving fuel performance and reducing emissions. Pervaporation, a membrane process, is particularly noted for its high selectivity in separating organic mixtures, offering a promising technique for purifying fuel additives and addressing environmental concerns (Pulyalina et al., 2020).

Biodegradation and Environmental Fate

The biodegradation and fate of related ethers in soil and groundwater have been extensively reviewed, indicating the potential for microbial degradation under various conditions. This knowledge is crucial for environmental remediation efforts and understanding the impact of these compounds on ecosystems (Thornton et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

1-tert-butyl-4-(methylaminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)12-7-8(6-11-4)5-9(12)13/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCANGFDOHUVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-4-[(methylamino)methyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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